molecular formula C6H15ClN2O2 B7802251 D-Lysine hydrochloride CAS No. 42334-88-3

D-Lysine hydrochloride

Cat. No.: B7802251
CAS No.: 42334-88-3
M. Wt: 182.65 g/mol
InChI Key: BVHLGVCQOALMSV-NUBCRITNSA-N
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Description

D-Lysine hydrochloride: is a chemical compound with the molecular formula C6H15ClN2O2. It is the hydrochloride salt form of D-lysine, an enantiomer of the amino acid lysine. This compound appears as a white crystalline powder and is soluble in water. This compound is used in various scientific and industrial applications due to its unique properties and biological significance .

Mechanism of Action

Target of Action

D-Lysine hydrochloride, an essential amino acid, primarily targets Alanine racemase and Diaminopimelate decarboxylase . These enzymes play crucial roles in bacterial cell wall synthesis and the biosynthesis of L-lysine, respectively .

Mode of Action

D-Lysine interacts with its targets, leading to changes in their function. For instance, it can act as a substrate for Alanine racemase, which is involved in the conversion of L-alanine to D-alanine . It also interacts with Diaminopimelate decarboxylase, an enzyme that plays a role in the synthesis of L-lysine from meso-diaminopimelate .

Biochemical Pathways

D-Lysine is involved in the Diaminopimelic Acid (DAP) pathway . This pathway is crucial for the synthesis of L-lysine, an essential amino acid . The DAP pathway begins with the condensation of aspartate semialdehyde and pyruvate, forming tetrahydrodipicolinate . This compound then undergoes several transformations, eventually leading to the formation of L-lysine .

Pharmacokinetics

L-lysine, the enantiomer of d-lysine, is commonly found as a component of total parenteral nutrition , suggesting that it can be administered intravenously and is likely to have good bioavailability.

Result of Action

The action of this compound results in the production of L-lysine, an essential amino acid that humans cannot synthesize . L-Lysine plays a vital role in protein synthesis, collagen formation, and calcium absorption . It also has putative anti-herpes simplex virus activity and may have some anti-osteoporotic activity .

Biochemical Analysis

Biochemical Properties

D-Lysine hydrochloride plays a significant role in biochemical reactions, particularly in the biosynthesis of ɛ-Poly-L-lysine. It interacts with various enzymes and biomolecules during these processes. For instance, in the ɛ-Poly-L-lysine biosynthesis by Streptomyces ahygroscopicus, this compound serves as a precursor, leading to increased production of ɛ-Poly-L-lysine . The interaction involves the utilization of this compound, which results in the formation of key metabolites such as 5-aminovalerate and pipecolate .

Cellular Effects

This compound influences various cellular processes. It has been observed to enhance the bactericidal activity of β-lactam antibiotics against Gram-negative bacteria by disrupting the outer membrane, leading to increased reactive oxygen species (ROS) levels and the expression of genes involved in the tricarboxylic acid (TCA) cycle . This disruption enhances the bactericidal effects of the antibiotics, demonstrating the compound’s impact on cell signaling pathways and cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It enhances the bactericidal activity of β-lactam antibiotics by disrupting the outer membrane of Gram-negative bacteria, leading to increased ROS levels and the expression of TCA cycle genes . Additionally, this compound interacts with various enzymes and proteins, influencing their activity and stability. For example, it has been shown to inhibit the non-enzymic glycation of proteins, thereby preventing the formation of advanced glycation end-products .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound is stable under various conditions, but its long-term effects on cellular function can vary. For instance, in the context of ɛ-Poly-L-lysine biosynthesis, the addition of this compound to the fermentation medium leads to increased production over time . The stability and degradation of the compound in different environments can influence its efficacy and impact on cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In studies involving diabetes-induced rats, lysine supplementation has shown beneficial effects in lowering blood glucose levels and inhibiting protein glycation . At higher doses, there may be potential toxic or adverse effects, highlighting the importance of determining optimal dosage levels for therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, including the biosynthesis of ɛ-Poly-L-lysine. In Streptomyces ahygroscopicus, this compound is metabolized to form key intermediates such as 5-aminovalerate and pipecolate . These intermediates play crucial roles in the overall metabolic flux and the production of ɛ-Poly-L-lysine, demonstrating the compound’s involvement in complex biochemical pathways.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. For instance, amino acid transport systems at the blood-brain barrier regulate the movement of lysine and its derivatives across the endothelial cells . These transport systems ensure the availability and proper distribution of this compound within the body, influencing its localization and accumulation in various tissues.

Subcellular Localization

This compound’s subcellular localization can affect its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, lysine acetylation can regulate the subcellular localization and RNA binding of proteins, impacting their function and interactions within the cell . Understanding the subcellular localization of this compound is essential for elucidating its precise role in cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of D-lysine hydrochloride involves several steps, including splitting, desalting, and refining. The process typically starts with the racemization of L-lysine hydrochloride, followed by optical resolution to obtain D-lysine. The final step involves converting D-lysine to its hydrochloride salt form .

Industrial Production Methods: The industrial production of this compound is optimized for high yield and purity. The process includes the use of specific reagents and conditions to ensure the enantiomeric excess (EE) value of the product is as high as 99.7%. This method is suitable for large-scale production and involves steps such as crystallization and purification to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions: D-Lysine hydrochloride undergoes various chemical reactions, including nucleophilic substitution, acylation, and reactions with specific reagents like fluorodinitrobenzene (FDNB) and trinitrobenzenesulfonate (TNBS). These reactions are essential for modifying the compound for different applications .

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various lysine derivatives that are useful in biochemical and pharmaceutical research .

Scientific Research Applications

Chemistry: D-Lysine hydrochloride is used in the synthesis of peptides and proteins, serving as a building block for more complex molecules. Its unique properties make it valuable in studying protein structure and function .

Biology: In biological research, this compound is used to study the role of amino acids in cellular processes. It is also employed in the development of antimicrobial agents due to its ability to inhibit the growth of certain bacteria .

Medicine: this compound has potential therapeutic applications, including its use in antiviral treatments. It has been shown to inhibit the replication of herpes simplex virus by interfering with the virus’s protein synthesis .

Industry: In the industrial sector, this compound is used in the production of dietary supplements and animal feed. Its role in enhancing the nutritional value of feed makes it an important additive in the agriculture industry .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific enantiomeric form, which imparts distinct biological activities. Unlike L-lysine, D-lysine is not incorporated into proteins but can still influence various biochemical processes. Its ability to inhibit viral replication and its use in specialized industrial applications highlight its distinctiveness .

Properties

IUPAC Name

(2R)-2,6-diaminohexanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O2.ClH/c7-4-2-1-3-5(8)6(9)10;/h5H,1-4,7-8H2,(H,9,10);1H/t5-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVHLGVCQOALMSV-NUBCRITNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCN)CC(C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CCN)C[C@H](C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80884365
Record name D-Lysine, hydrochloride (1:1)
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Molecular Weight

182.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White crystalline powder; [Alfa Aesar MSDS]
Record name D-Lysine monohydrochloride
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CAS No.

7274-88-6
Record name D-Lysine, hydrochloride (1:1)
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Record name Lysine hydrochloride, D-
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Record name D-Lysine, hydrochloride (1:1)
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Record name D-Lysine, hydrochloride (1:1)
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Record name D-lysine monohydrochloride
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Record name LYSINE HYDROCHLORIDE, D-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the impact of D-Lysine hydrochloride on animal growth compared to its enantiomer, L-Lysine hydrochloride?

A1: Research indicates that L-Lysine hydrochloride effectively stimulates the growth of young rats. While DL-Lysine hydrochloride (a racemic mixture of D- and L-Lysine hydrochloride) shows some growth-promoting effects, they are less pronounced than those observed with L-Lysine hydrochloride alone. Interestingly, this compound does not seem to contribute significantly to growth and may even be associated with adverse effects, such as weight loss and potential toxicity in some animals. []

Q2: Can this compound be utilized in the synthesis of other important compounds?

A3: Yes, this compound can serve as a starting material in the synthesis of (R)-Alpha-amino-e-caprolactam, a high-piperidine amine compound. This method offers a stable and cost-effective approach to producing (R)-Alpha-amino-e-caprolactam. []

Q3: Can this compound be used to create materials with specific properties?

A4: Indeed, this compound can be employed as a monomer in the fabrication of chiral selective composite membranes. These membranes are created through the co-polymerization of this compound and piperazine with trimesoyl chloride on a polysulfone support. []

Q4: How effective are these this compound-based membranes in chiral separation processes?

A5: The performance of these composite membranes in the optical resolution of racemic lysine monohydrochloride is noteworthy. They exhibit excellent enantioseparation capabilities, achieving greater than 95% enantiomeric excess (%ee) for this compound in the permeate. Notably, membranes with equal proportions of L-lysine and piperazine demonstrate the highest %ee, coupled with a reasonable flux of this compound. []

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